molecular formula C11H8F3N3O3 B1524339 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1232785-83-9

5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1524339
CAS No.: 1232785-83-9
M. Wt: 287.19 g/mol
InChI Key: ZIMJWVZGKQPFCQ-UHFFFAOYSA-N
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Description

5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring, an amino group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl derivative. One common method is the reaction of 4-(trifluoromethoxy)aniline with appropriate reagents to form the desired pyrazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the pyrazole core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the amino group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The amino group can be converted to a nitro group, resulting in the formation of a nitro derivative.

  • Reduction: The carboxylic acid group can be reduced to an alcohol, forming an alkoxy derivative.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive compounds with therapeutic properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the design of new pharmaceuticals.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)aniline: This compound shares the trifluoromethoxy group but lacks the pyrazole ring and amino group.

  • 2-Amino-6-(trifluoromethoxy)benzoxazole: This compound has a similar structure but features a benzoxazole ring instead of a pyrazole ring.

Uniqueness: 5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid is unique due to its combination of the pyrazole ring, amino group, and trifluoromethoxy group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c12-11(13,14)20-7-3-1-6(2-4-7)17-9(15)8(5-16-17)10(18)19/h1-5H,15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMJWVZGKQPFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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